Sodium dihydrobis(2-methoxyethyl)aluminate

Description

Properties

Molecular Formula |

C6H14AlNaO4 |

|---|---|

Molecular Weight |

200.14 g/mol |

InChI |

InChI=1S/2C3H7O2.Al.Na/c2*1-5-3-2-4;;/h2*2-3H2,1H3;;/q2*-1;2*+1 |

InChI Key |

CKVKLEFDNAHFMO-UHFFFAOYSA-N |

Canonical SMILES |

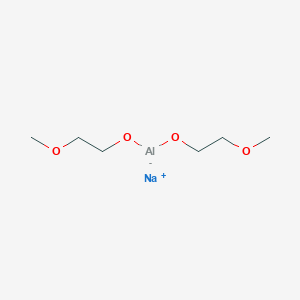

COCCO[Al-]OCCOC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Sodium bis(2-methoxyethoxy)alumanide can be synthesized through the controlled alcoholysis of sodium aluminum hydride with 2-methoxyethanol. The reaction proceeds as follows: [ \text{NaAlH}_4 + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{NaAlH}_2(\text{OCH}_2\text{CH}_2\text{OCH}_3)_2 + \text{H}_2 ] In industrial production, sodium aluminum hydride is prepared by reacting sodium, aluminum, and hydrogen at high temperature and pressure .

Chemical Reactions Analysis

Sodium bis(2-methoxyethoxy)alumanide undergoes various types of chemical reactions, primarily reduction reactions. It is effective in reducing aldehydes, ketones, esters, and anhydrides to primary alcohols. It also reduces ketoximes and aldoximes to primary amines and cyclic compounds such as lactones and epoxides to diols . Common reagents and conditions used in these reactions include toluene as a solvent and reflux conditions. Major products formed from these reactions are alcohols, amines, and diols .

Scientific Research Applications

Sodium bis(2-methoxyethoxy)alumanide has numerous applications in scientific research. In chemistry, it is used as a reducing agent for the synthesis of various organic compounds. In biology, it is employed in the reduction of nitroarenes to azoxyarenes, azoarenes, or hydroazoarenes, depending on the reaction conditions . In medicine, it is used in the synthesis of pharmaceutical intermediates. Industrially, it is used as a catalyst in the ring-opening polymerization reactions and as a tosyl deprotecting agent .

Mechanism of Action

The mechanism by which sodium bis(2-methoxyethoxy)alumanide exerts its effects involves the transfer of hydride ions to the substrate. The compound features a tetrahedral aluminum center attached to two hydride and two alkoxide groups. Upon reaction, the hydride ions are transferred to the electrophilic centers of the substrate, leading to the reduction of the functional groups .

Comparison with Similar Compounds

Sodium bis(2-methoxyethoxy)alumanide is often compared with lithium aluminum hydride due to their similar reducing properties. sodium bis(2-methoxyethoxy)alumanide is considered a safer alternative as it does not have the pyrophoric nature, short shelf-life, or limited solubility of lithium aluminum hydride. It is also soluble in aromatic solvents, whereas lithium aluminum hydride is only soluble in ethers . Similar compounds include sodium aluminum hydride, lithium aluminum hydride, and diisobutylaluminum hydride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.